molecular formula C16H12FNO3 B569103 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone CAS No. 1256037-41-8

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone

Cat. No.: B569103
CAS No.: 1256037-41-8
M. Wt: 285.274
InChI Key: KCVJMDUIINBSFV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone (CAS 1256037-41-8) is an advanced organic compound with the molecular formula C16H12FNO3 and a molecular weight of 285.27 g/mol . This chemical belongs to the 2-phenylquinolin-4-one (2PQ) class of derivatives, which are the subject of extensive investigation in medicinal chemistry for their potent biological activities . A key area of research for this compound and its structural analogs is in oncology, as they have demonstrated significant antiproliferative effects against a diverse range of human cancer cell lines . The 5-hydroxy moiety in its structure is particularly significant for anticancer lead development. This functional group is strategically incorporated to improve water solubility and serves as a synthetic handle for the creation of prodrugs, such as phosphate esters, which can enhance the compound's bioavailability and physicochemical stability for in vivo studies . Related compounds in this series have shown promising activity profiles, with some exhibiting strong inhibitory effects against leukemia, melanoma, and non-small cell lung cancer cell lines in the NCI-60 panel . Preliminary mechanistic studies on related active compounds suggest that their anticancer activity may involve the inhibition of tubulin polymerization, a mechanism of action that resembles that of established antimitotic agents like vincristine . This compound is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(3-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-21-14-6-5-11-15(16(14)20)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8,20H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVJMDUIINBSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256037-41-8
Record name Dephosphorylated CVM-1118
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-FLUOROPHENYL)-5-HYDROXY-6-METHOXY-4(1H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NQ8L8BAV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Skraup and Doebner-Miller Reactions

The Skraup reaction, a classical method for quinoline synthesis, involves condensing aniline derivatives with glycerol in concentrated sulfuric acid at elevated temperatures. For 2-(3-fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone, this approach would require a substituted aniline precursor bearing methoxy and hydroxyl groups. However, the Skraup method faces limitations:

  • High acid consumption : 2–3 equivalents of sulfuric acid per mole of aniline, necessitating extensive neutralization.

  • Oxidant toxicity : Traditional oxidants like nitrobenzene or arsenic pentoxide raise environmental and safety concerns.

  • Low regioselectivity : Competing cyclization pathways complicate isolation of the desired 4(1H)-quinolinone isomer.

The Doebner-Miller variant replaces glycerol with acrolein, but retains challenges in product purification and energy-intensive steam distillation.

Modern Catalytic Approaches

Twin-Catalyst Systems (Silferc/ZnCl₂)

Patent US20070123708A1 discloses a one-pot method using:

  • Silferc catalyst : Ferric chloride impregnated on silica gel (1:1–1:3 molar ratio vs. aniline)

  • ZnCl₂ : Added post initial cyclization to promote aromatization

Typical Procedure :

  • Stir 3-fluoroaniline derivative in acetic acid with silferc under nitrogen

  • Add methyl vinyl ketone dropwise at 50–90°C (1 h)

  • Introduce ZnCl₂ and reflux (2–5 h)

  • Basify with NaOH, extract with ethyl acetate

Advantages :

  • Eliminates concentrated H₂SO₄

  • Yields 55–65% vs. 30–40% in classical methods

  • Silica support facilitates catalyst recovery

Palladium-Mediated Cross-Coupling

PMC study demonstrates C–H functionalization for 3-substituted quinolines:

StepReagents/ConditionsYield Range
Bromination3-Bromoquinolin-2(1H)-one precursor75–89%
Suzuki CouplingPd(OAc)₂, 1,10-phenanthroline, MW irradiation39–89%
AminationPdDppfCl₂·CH₂Cl₂, CuTC, Cs₂CO₃67%

For the 3-fluorophenyl group, Suzuki-Miyaura coupling between 3-bromo-5-hydroxy-6-methoxyquinolin-4(1H)-one and 3-fluorophenylboronic acid is feasible.

Functional Group Introduction Strategies

Methoxy Group Installation

Methylation :

  • Use CH₃I/K₂CO₃ in DMF at 60°C

  • Selectively protects hydroxyl groups prior to cyclization

Demethylation :

  • BBr₃ in CH₂Cl₂ (-78°C to RT) restores hydroxyl groups post-synthesis

Hydroxylation

  • Direct oxidation : MnO₂ in acetone (20–25°C, 12 h) introduces 5-hydroxy group

  • Protecting groups : Acetyl or TBS ethers prevent unwanted side reactions during coupling steps

Process Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Temperature100–200°C<100°C: Incomplete cyclization >200°C: Decomposition
Solvent1,4-Dioxane > DMF > ToluenePolar aprotic solvents enhance Pd catalysis
Reaction Time2–5 h (cyclization)Prolonged heating reduces yield by 15–20%

Catalytic System Comparisons

CatalystLoadingYield (%)Selectivity
Silferc/ZnCl₂10–20 wt%55–6588%
Pd(OAc)₂/CuI5 mol%39–8992%
H₂SO₄ (Skraup)200–300%30–4075%

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinolinone core can be reduced to form a dihydroquinolinone.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the hydroxyl and methoxy groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The 4(1H)-quinolinone core (as in the target compound) differs from 2(1H)-quinolinone derivatives (e.g., ) in ring tautomerism, affecting electron distribution and bioavailability .
  • Fluorine vs.
  • Hydroxy/Methoxy Groups: The C5 hydroxyl and C6 methoxy groups may confer antioxidant or metal-chelating properties, similar to 6-quinolinol derivatives .

Implications for Target Compound :

  • The hydroxyl group at C5 may enhance anti-inflammatory activity, as seen in tryptanthrin (IC50 = 1.2 µM) .

Physicochemical and Analytical Properties

Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) pKa (Estimated)
This compound C16H12FNO3 285.27 Not reported ~8.5 (hydroxy)
4(1H)-Quinolinone () C9H7NO 145.16 Not reported 4.1–4.5
5-Hydroxy-3,4-dihydro-2(1H)-quinolinone () C9H9NO2 163.18 Not reported ~9.0 (hydroxy)

Key Notes:

  • The target compound’s higher molecular weight (285 vs. 145 for 4(1H)-quinolinone) suggests reduced solubility, mitigated by polar groups (-OH, -OCH3) .
  • Fluorine’s inductive effect may lower the pKa of the hydroxyl group compared to non-fluorinated analogs.

Analytical Data

  • NMR Shifts : The target compound’s 3-fluorophenyl group would cause deshielding in aromatic proton signals (e.g., δ 7.91–8.39 in ’s analog) .
  • Mass Spectrometry : A molecular ion peak near m/z 285 is expected, with fragmentation patterns similar to 5-hydroxy-6-methoxy analogs .

Biological Activity

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone, with the molecular formula C16H12FNO3C_{16}H_{12}FNO_3 and CAS number 1256037-41-8, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 285.27 g/mol
  • SMILES Notation : COc1ccc2NC(=CC(=O)c2c1O)c3cccc(F)c3
  • IUPAC Name : 2-(3-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Various synthetic methods have been reported in literature, showcasing the versatility of this compound in medicinal chemistry.

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

Antitumor Activity

This compound has demonstrated promising antitumor effects in vitro. For instance, it exhibited significant inhibition against various cancer cell lines, with IC50 values indicating effective cytotoxicity. Research has shown that derivatives of quinolinones often act on multiple pathways involved in tumor progression.

Antimicrobial Properties

Quinolinone derivatives are known for their antimicrobial activities. In particular, this compound has been evaluated for its efficacy against a range of bacterial and fungal strains. Its mechanism typically involves disrupting microbial cell wall synthesis or inhibiting essential enzymatic functions.

Inhibition of Protein Kinases

Recent evaluations indicate that this compound may act as an inhibitor of specific protein kinases involved in cancer signaling pathways. The ability to inhibit kinases such as JAK3 and NPM1-ALK suggests potential applications in targeted cancer therapies.

Table 1: Biological Activities and IC50 Values

Activity TypeTarget/PathwayIC50 (µM)
AntitumorVarious cancer cell lines0.25 - 0.78
AntimicrobialE. coli, S. aureusVaries by strain
Protein Kinase InhibitorJAK3, NPM1-ALK0.36 - 0.54

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effect on human breast cancer cells, showing a dose-dependent reduction in cell viability and induction of apoptosis.
  • Antimicrobial Testing : In vitro assays against pathogenic bacteria demonstrated that the quinolinone derivative inhibited growth at concentrations significantly lower than those required for conventional antibiotics.
  • Kinase Inhibition : A recent publication revealed that this compound effectively inhibited JAK3 with an IC50 value of approximately 0.46 µM, suggesting its potential as a therapeutic agent in diseases characterized by aberrant kinase activity.

Q & A

Q. Table 1: Key Precursors and Reaction Conditions

PrecursorPurityReaction TemperatureKey Reference
5-Hydroxy-3,4-dihydroquinolinone98%25°C
3-(4-Methoxyphenyl)pyrazole>99%-20°C to 0°C
8-Benzyloxy-5-bromoacetylquinolinone98%50°C

Basic: Which analytical techniques are most effective for structural confirmation of this compound?

Answer:
A combination of 1D/2D NMR , X-ray crystallography , and HPLC-AMS is recommended:

  • NMR : Assign peaks using ¹H and ¹³C NMR to confirm fluorophenyl and methoxy substituents. For example, 4(1H)-quinolinone derivatives show distinct aromatic proton shifts at δ 6.8–8.2 ppm .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for polymorph identification .
  • HPLC-AMS : Detect trace impurities (<0.1%) using accelerator mass spectrometry with on-column limits of ≤5 dpm .

Q. Table 2: Analytical Parameters

TechniqueKey ParametersDetection LimitReference
1H NMRδ 6.8–8.2 ppm (aromatic protons)0.1 mmol
X-raySpace group P2₁/c1 Å resolution
HPLC-AMSCmax: 1.6–2.9 dpm/mL0.01 µg/mL

Advanced: How can researchers resolve contradictions in reported solubility or spectroscopic data?

Answer:
Contradictions often arise from polymorphic forms or solvent interactions. Methodological solutions include:

  • Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using standardized USP protocols .
  • Cross-validation : Compare NMR chemical shifts with authenticated standards (e.g., 4(1H)-quinolinone in deuterated DMSO) .
  • Thermogravimetric analysis (TGA) : Differentiate hydrate vs. anhydrous forms impacting solubility .

Advanced: What pharmacokinetic (PK) strategies apply to this compound in human studies?

Answer:
Use accelerator mass spectrometry (AMS) for low-dose PK studies:

  • Dosing : Administer 50 mg radiolabeled compound (25.4 Bq/mg) to track Cmax (1.6–2.9 dpm/mL) and tmax (2–3 hours) .
  • Excretion : Monitor fecal (79.8% ± 12.9%) and urinary (13.7% ± 6.2%) recovery over 48 hours .

Q. Table 3: PK Parameters from AMS Studies

ParameterValue RangeMatrixReference
Cmax1.6–2.9 dpm/mLPlasma
tmax2–3 hoursPlasma
Total Recovery93.5% (feces + urine)Excreta

Advanced: How should polymorph screening be conducted to ensure pharmacological relevance?

Answer:

  • Screening methods : Use solvent evaporation (ethanol/water) and slurry conversion to identify stable forms .
  • Bioimpact : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) to correlate with bioavailability .

Advanced: What in vitro models are suitable for evaluating biological activity?

Answer:

  • Mucosal protection assays : Use gastric epithelial cell lines (e.g., AGS) to mimic Rebamipide’s mechanism, measuring cyclooxygenase-2 upregulation .
  • Antimicrobial testing : Follow protocols for related quinolinones (e.g., MIC against S. aureus) .

Basic: How should stability studies be designed for this compound?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • Analytical monitoring : Track hydroxyl radical formation via HPLC-UV at 254 nm .

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